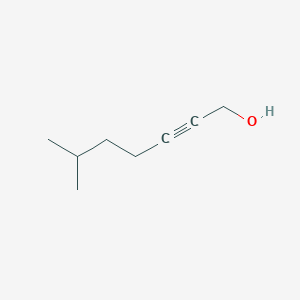

2-Heptyn-1-ol, 6-methyl-

CAS No.: 34452-36-3

Cat. No.: VC19657125

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34452-36-3 |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | 6-methylhept-2-yn-1-ol |

| Standard InChI | InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3 |

| Standard InChI Key | MVBRYNZPDUGVCH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCC#CCO |

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic name 2-Heptyn-1-ol, 6-methyl- corresponds to the molecular formula C₈H₁₄O, distinguishing it from the simpler 6-Heptyn-1-ol (C₇H₁₂O). The methyl group at the sixth carbon introduces steric and electronic modifications that could alter its physicochemical behavior compared to unsubstituted analogs.

Comparative Analysis with Related Compounds

-

6-Heptyn-1-ol (C₇H₁₂O): Lacks the methyl group, enabling direct comparison of substituent effects on reactivity .

-

6-Methyl-1-heptyne: Shares the methyl-triple bond motif but lacks the hydroxyl group, emphasizing the role of functional groups in directing reactions.

Synthetic Pathways and Challenges

Hypothetical Synthesis Routes

While no documented methods exist for 2-Heptyn-1-ol, 6-methyl-, analogous strategies for 6-Heptyn-1-ol provide a framework:

-

Alkyne Alkylation: Introducing a methyl group via Grignard or organocopper reagents to a precursor like 6-Heptyn-1-ol.

-

Hydroboration-Oxidation: Using asymmetrical alkynes to install the methyl group during triple bond formation.

Industrial Feasibility

Industrial-scale production would require optimizing catalysts (e.g., palladium or nickel) to manage steric hindrance from the methyl group, potentially affecting yields.

Physicochemical Properties (Predicted)

Thermodynamic and Spectroscopic Data

Reactivity Profile

-

Oxidation: Likely forms a ketone or carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄).

-

Nucleophilic Substitution: Hydroxyl group could be replaced by halides or amines, though steric effects may slow kinetics.

Research Gaps and Future Directions

-

Synthetic Validation: Developing and publishing reproducible routes to confirm the compound’s accessibility.

-

Toxicological Screening: Assessing cytotoxicity and environmental impact, critical for industrial adoption.

-

Catalytic Studies: Exploring asymmetric catalysis to produce enantiomerically pure forms for chiral applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume